1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole
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Overview
Description
1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole is a synthetic organic compound characterized by the presence of a dichlorocyclopropyl group attached to a benzodiazole ring
Preparation Methods
The synthesis of 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole typically involves the reaction of 2,2-dichlorocyclopropylmethyl chloride with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The dichlorocyclopropyl group is known to enhance the compound’s biological activity by facilitating its binding to target proteins or enzymes. This interaction can lead to the inhibition of specific cellular processes, resulting in cytotoxic effects .
Comparison with Similar Compounds
1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
(3-Methyl-2,2-dichlorocyclopropyl)benzene: This compound shares the dichlorocyclopropyl group but differs in the aromatic ring structure.
2-(3-Phenyl-2,2-dichlorocyclopropyl)-1,3-dioxolane: Another compound with a dichlorocyclopropyl group, but with a different heterocyclic ring.
The uniqueness of this compound lies in its specific combination of the dichlorocyclopropyl group with the benzodiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2/c1-8-3-11-12(4-9(8)2)17(7-16-11)6-10-5-13(10,14)15/h3-4,7,10H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVLJEGVEXIGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CC3(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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